molecular formula C7H6F3NOS B13664708 2-Methoxy-5-((trifluoromethyl)thio)pyridine

2-Methoxy-5-((trifluoromethyl)thio)pyridine

Cat. No.: B13664708
M. Wt: 209.19 g/mol
InChI Key: KVDPZHPWAGIIAX-UHFFFAOYSA-N
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Description

2-Methoxy-5-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C7H6F3NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethylthio group (-SCF3) attached to the pyridine ring. The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((trifluoromethyl)thio)pyridine typically involves the introduction of the trifluoromethylthio group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor reacts with a trifluoromethylthiolating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Purification steps, including distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((trifluoromethyl)thio)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can also contribute to the compound’s overall polarity and solubility, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the sulfur atom.

    5-(Trifluoromethyl)pyridine-2-thiol: Contains a thiol group instead of a methoxy group.

    2-Methoxy-6-(trifluoromethyl)pyridine: Similar but with the trifluoromethyl group at a different position.

Uniqueness

2-Methoxy-5-((trifluoromethyl)thio)pyridine is unique due to the presence of both the methoxy and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications, offering different reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

2-methoxy-5-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C7H6F3NOS/c1-12-6-3-2-5(4-11-6)13-7(8,9)10/h2-4H,1H3

InChI Key

KVDPZHPWAGIIAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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